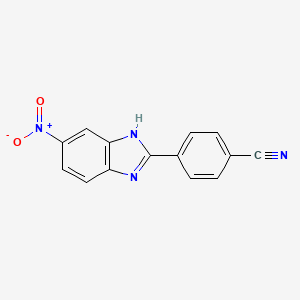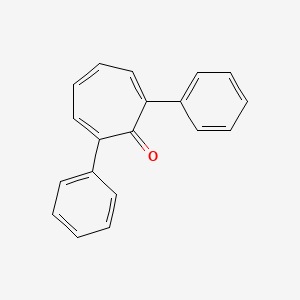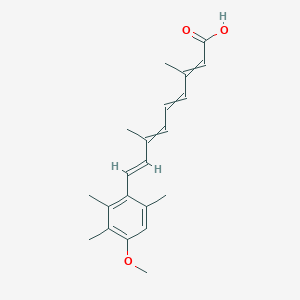
6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a methoxy group, an ethenyl group, and a carbaldehyde group attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzodioxole derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzodioxole ring.
Formylation: Introduction of the carbaldehyde group at the 5-position.
Ethenylation: Introduction of the ethenyl group at the 6-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy and ethenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-methanol.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group.
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group and has different substitution patterns.
Uniqueness
6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of the ethenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
484-28-6 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
6-ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-3-7-4-9-11(15-6-14-9)10(13-2)8(7)5-12/h3-5H,1,6H2,2H3 |
Clé InChI |
UMACQLRXHVIXHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC2=C1OCO2)C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)

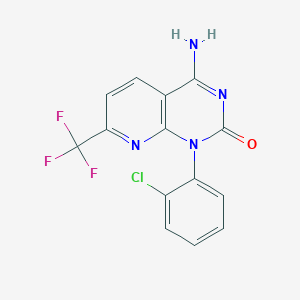


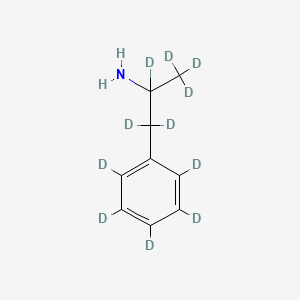
![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)


![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)
